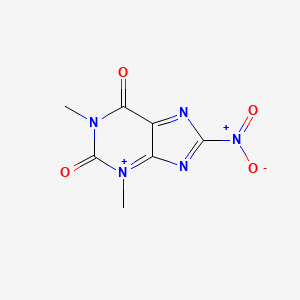
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is a chemical compound known for its unique structure and properties. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and a nitro group attached to the purine ring, which significantly influences its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione typically involves the nitration of 1,3-dimethylxanthine. The process begins with the methylation of xanthine to form 1,3-dimethylxanthine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration step is carefully monitored to prevent over-nitration and degradation of the compound.
化学反応の分析
Types of Reactions
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-dimethyl-8-aminopurin-3-ium-2,6-dione.
Reduction: Various reduced derivatives depending on the reducing agent and conditions.
Substitution: Substituted purine derivatives with different functional groups.
科学的研究の応用
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Similar in structure but with different substituents.
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione: Contains a mercapto group instead of a nitro group.
Lenalidomide: A derivative with significant therapeutic applications.
Uniqueness
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H6N5O4+ |
|---|---|
分子量 |
224.15 g/mol |
IUPAC名 |
1,3-dimethyl-8-nitropurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6N5O4/c1-10-4-3(5(13)11(2)7(10)14)8-6(9-4)12(15)16/h1-2H3/q+1 |
InChIキー |
UDBCUNXPGYITEF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R,5S)-8-[(1R)-2,2-difluorocyclopropanecarbonyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12337144.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12337147.png)

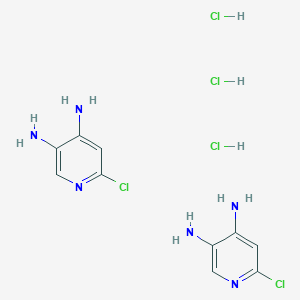

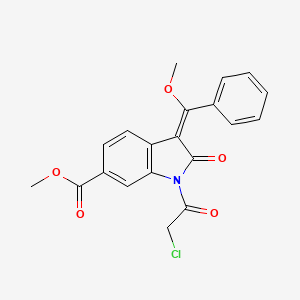
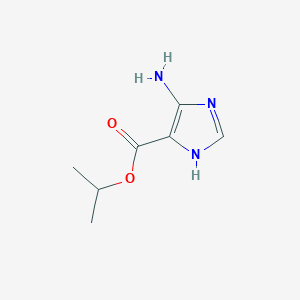

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
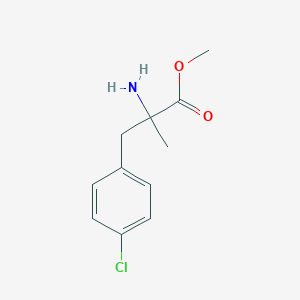
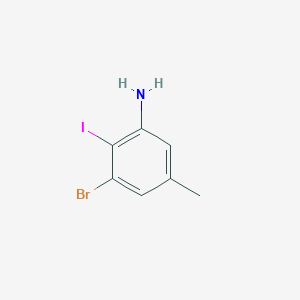
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
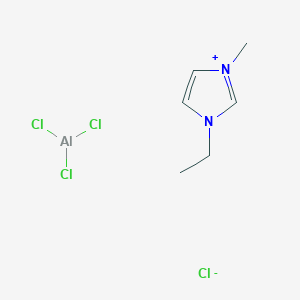
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
